

An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Chloropyridazin-3-yl)methanol

Cat. No.: B151885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(6-Chloropyridazin-3-yl)methanol**, a valuable building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

(6-Chloropyridazin-3-yl)methanol is a heterocyclic compound featuring a pyridazine ring substituted with a chloro and a hydroxymethyl group. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical and Physical Properties of **(6-Chloropyridazin-3-yl)methanol**

Property	Value	Source
CAS Number	1011487-94-7	[1]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[2]
Molecular Weight	144.56 g/mol	[3]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Note: Experimental data for the physical properties of **(6-Chloropyridazin-3-yl)methanol** is limited in publicly available literature. The hydrochloride salt is also commercially available (CAS Number: 1461708-68-8)[4].

Synthesis and Reactivity

The synthesis of **(6-Chloropyridazin-3-yl)methanol** can be approached through the reduction of a corresponding carboxylic acid or its ester derivative. A plausible synthetic pathway involves the preparation of 6-chloropyridazine-3-carboxylic acid followed by its reduction.

Synthesis of 6-Chloropyridazine-3-carboxylic acid

One reported method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine.[5]

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine[5]

- Under an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60 ml of 50% sulfuric acid.
- While stirring, gradually add potassium dichromate (35g, 0.12 mol).
- Allow the reaction to proceed at 50°C for 2 hours.

- After cooling, dilute the reaction mixture with 200 ml of ice water.
- Extract the aqueous solution five times with 200 ml portions of ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (yield: 6.2g, 65%).

Reduction of 6-Chloropyridazine-3-carboxylic Acid to (6-Chloropyridazin-3-yl)methanol

While a specific detailed protocol for the reduction of 6-chloropyridazine-3-carboxylic acid to the corresponding alcohol is not readily available in the searched literature, a general approach for the reduction of pyridazine carboxylic acids can be employed. This typically involves the use of a suitable reducing agent.

General Experimental Workflow: Reduction of a Pyridazine Carboxylic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for the reduction of a pyridazine carboxylic acid.

Reactivity of the Pyridazine Ring

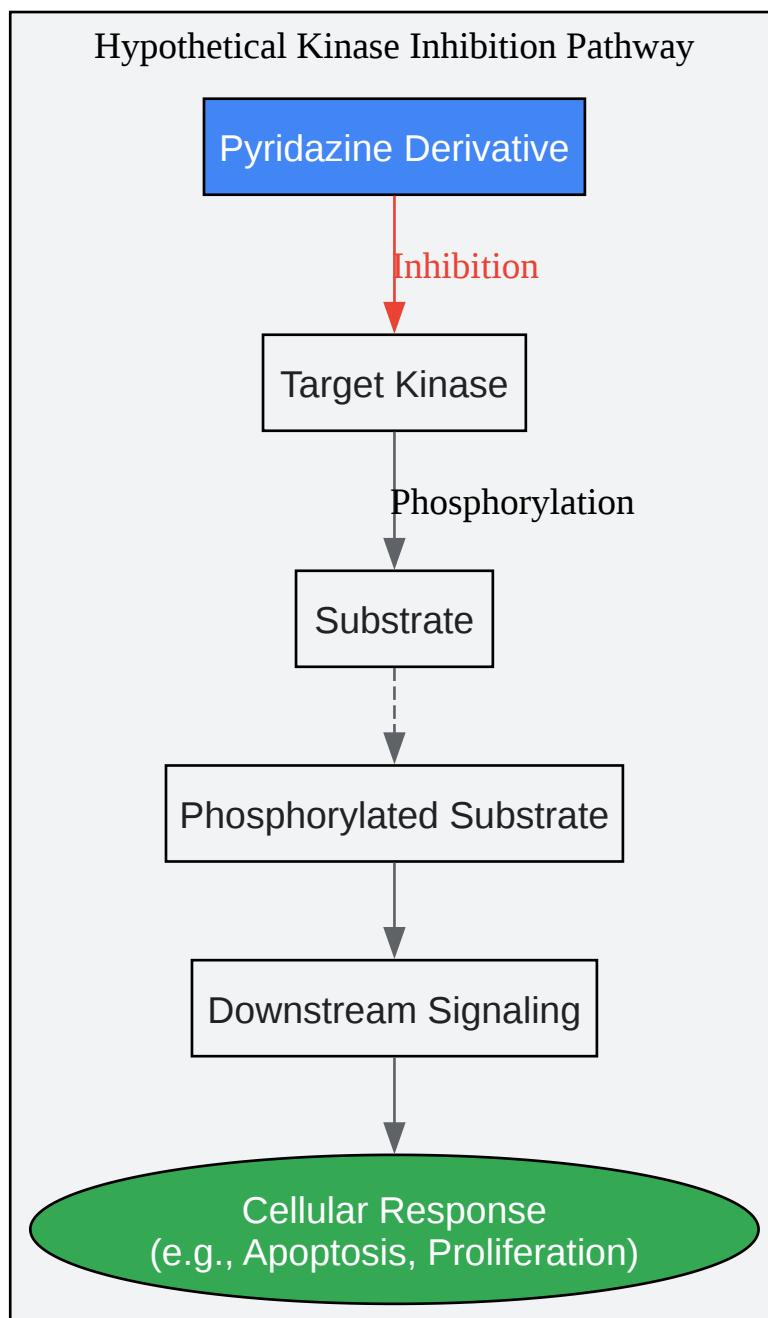
The pyridazine ring is a π -deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences its reactivity. The ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The chlorine atom at the 6-position of **(6-Chloropyridazin-3-yl)methanol** is a good leaving group and can be displaced by various nucleophiles, providing a handle for further functionalization.

Biological and Pharmacological Significance

Pyridazine and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.^[6] These activities are attributed to the unique electronic and structural features of the pyridazine nucleus.

General Biological Activities of Pyridazine Derivatives

Derivatives of pyridazine have been reported to possess a broad spectrum of pharmacological properties, including:


- Anticancer^[7]
- Antihypertensive^[7]
- Anti-inflammatory^[6]
- Antimicrobial^[6]
- Anticonvulsant^[8]

The diverse biological profile of pyridazine derivatives makes them attractive scaffolds for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

The specific biological targets and signaling pathways modulated by **(6-Chloropyridazin-3-yl)methanol** have not been explicitly detailed in the available literature. However, based on the activities of other pyridazine-containing compounds, it can be hypothesized that derivatives of **(6-Chloropyridazin-3-yl)methanol** may interact with various biological targets, such as kinases, which are often implicated in cell signaling pathways related to cell proliferation and survival.

Illustrative Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition by a pyridazine derivative.

Safety and Handling

Detailed safety information for **(6-Chloropyridazin-3-yl)methanol** is not readily available. However, based on the safety data for structurally related compounds such as (2-Chloropyridin-

4-yl)methanol, general laboratory safety precautions should be followed.[9]

General Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]
- Avoid contact with skin and eyes.[9]
- Wash hands thoroughly after handling.[9]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for **(6-Chloropyridazin-3-yl)methanol** are not available in the searched literature. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.

This guide provides a summary of the currently available information on **(6-Chloropyridazin-3-yl)methanol**. Further research is needed to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. gcpat.com [gcpat.com]

- 3. 1011487-94-7|(6-Chloropyridazin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 1461708-68-8|(6-Chloropyridazin-3-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. sarpublishation.com [sarpublishation.com]
- 7. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. jocpr.com [jocpr.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-Chloropyridazin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151885#6-chloropyridazin-3-yl-methanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com